Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate is a synthetic compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula of this compound is C₉H₁₆N₂O₄, with a molecular weight of approximately 216.23 g/mol. The structure includes a tert-butyl group, contributing to its lipophilicity, and a carbamate functional group, which is often linked to biological activity. This compound has been identified as a candidate for further research due to its antibacterial properties and the presence of the oxoazetidine moiety, which is associated with various pharmacological activities.
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are widely studied for their biological activity and applications in pharmaceuticals. The presence of the oxetane ring further classifies it as an oxetane derivative, which has gained attention for its utility in medicinal chemistry due to its unique reactivity and stability .
The synthesis of Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate typically involves several methodologies that highlight its synthetic accessibility:
The synthetic strategy often relies on readily available starting materials and established reaction conditions to ensure efficient production.
The molecular structure of Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate features:
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate can participate in various chemical reactions:
The mechanism of action for Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate primarily involves its interaction with biological targets:
Tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-YL)carbamate has several potential applications:
The synthesis of tert-butyl ((2S,3S)-2-(hydroxymethyl)oxetan-3-yl)carbamate (CAS 1006725-83-2) exemplifies advanced strategies for constructing stereodefined oxetane carbamates. Key structural features include the strained oxetane ring, stereogenic centers at C2 and C3, and the hydroxymethyl group – each requiring precise synthetic control [1] [3].
Achieving the cis-(2S,3S) configuration demands chiral induction during oxetane ring formation. Two predominant methodologies exist:
Table 1: Stereoselective Oxetane Ring Formation Strategies
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool Derivatization | L-Threonine derivatives | >99 | 30-40 | Multi-step synthesis |
Asymmetric [2+2] Cycloaddition | (R,R)-Co-salen complex | 90-95 | 65-75 | Sensitive to aldehyde electronics |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | >99 | 45 (theoretical max 50) | Wastes 50% of racemate |
Post-ring formation, the cis-stereochemistry is confirmed via X-ray crystallography or comparative NMR analysis with known diastereomers [3].
The oxetane nitrogen’s nucleophilicity necessitates protection during downstream functionalization. The tert-butoxycarbonyl (Boc) group is favored due to:
Installation employs Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF), with catalytic DMAP (4-dimethylaminopyridine) or Schotten-Baumann conditions (aqueous NaOH/dioxane). Yields exceed 85% when the oxetan-3-amine is pre-cooled to 0°C before Boc₂O addition to suppress di-Boc formation [1] [3].
The hydroxymethyl group at C2 is introduced with retention of configuration using these approaches:1. Epoxide/Ester Precursor Route:- (2S,3S)-Epoxyalcohols undergo BF₃·OEt₂-catalyzed cyclization with nitriles (Ritter reaction)- Hydrolysis of resulting oxazoline intermediates yields cis-3-aminooxetane-2-methanol derivatives2. Direct Nucleophilic Addition:- Protected 3-aminooxetanes with aldehyde at C2 react with reducing agents (NaBH₄, L-Selectride®)- Chelation control (e.g., Zn²⁺ additives) ensures syn diastereoselectivity (>8:1 dr) [1]
Critical to success is avoiding nucleophilic ring-opening of the strained oxetane. Bulky reductants (e.g., L-Selectride®) minimize this, maintaining ring integrity in >95% yield as confirmed by LCMS and ¹³C-NMR [3].
Table 2: Synthesis Methodology Comparison for Boc-Protected Oxetane Amino Alcohols
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin/Anchor | Wang resin (hydroxyl functionality) | Not applicable |
Coupling Reagent | HATU/DIPEA | DCC/DMAP |
Cyclization Step | On-resin Mitsunobu (DIAD/PPh₃) | Solution-phase Mitsunobu or [2+2] cycloaddition |
Boc Protection | On-resin (Boc₂O/pyridine) | Pre- or post-cyclization |
Overall Yield (4 steps) | ~40% | ~65% |
Purity (Crude) | 70-75% (requires cleavage & purification) | 85-90% (after crystallization) |
Scale-up Feasibility | Limited (mg scale) | Excellent (kg scale demonstrated) |
Key Advantage | Amenable to library synthesis | Higher efficiency for single targets |
Solution-phase synthesis dominates industrial production due to higher yields and scalability. The Boc-protected amino oxetane methanol is crystallized from MTBE/heptane mixtures, achieving >99.5% purity suitable for pharmaceutical applications [1] [3]. Solid-phase remains valuable for generating small analog libraries via late-stage functionalization of resin-bound intermediates [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4